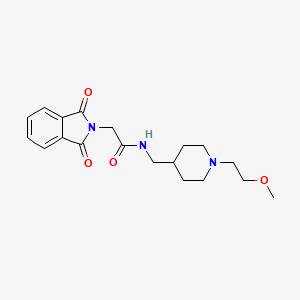

2-(1,3-dioxoisoindolin-2-yl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4/c1-26-11-10-21-8-6-14(7-9-21)12-20-17(23)13-22-18(24)15-4-2-3-5-16(15)19(22)25/h2-5,14H,6-13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLIUIFSANNHSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide , with the CAS number 953992-06-8 , is a synthetic derivative of isoindoline and has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 359.4 g/mol

- Structure : The compound features a complex structure that includes a dioxoisoindoline moiety and a piperidine ring, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that the compound exhibits various biological activities, primarily in the context of cancer treatment and neuroprotection.

Anticancer Activity

Several studies have investigated the compound's potential as an anticancer agent. It appears to inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

Mechanism of Action :

- HSP90 Inhibition : The compound has been shown to inhibit Heat Shock Protein 90 (HSP90), which is crucial for the stability of many oncogenic proteins. By disrupting HSP90 function, the compound can lead to the degradation of these proteins, thereby inhibiting tumor growth .

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of caspase pathways, which are essential for programmed cell death.

Research Findings and Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Demonstrated significant tumor reduction in xenograft models | In vivo testing on mice with human tumor xenografts |

| Study 2 | Induced apoptosis in various cancer cell lines | In vitro assays using breast and lung cancer cell lines |

| Study 3 | Showed potential neuroprotective effects in models of neurodegeneration | In vitro studies on neuronal cell cultures exposed to oxidative stress |

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits for neurodegenerative diseases.

Mechanism :

- Antioxidant Activity : The compound may exert protective effects by scavenging reactive oxygen species (ROS), thereby reducing oxidative stress in neuronal tissues.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Analysis of Selected Acetamide Derivatives

Key Observations :

- The target compound’s 2-methoxyethyl-piperidine substitution distinguishes it from analogs with aryl (e.g., 3-methoxyphenethyl ) or carbonyl (e.g., fluorobenzoyl ) groups.

- The absence of electron-withdrawing groups (e.g., chloro in ) or additional hydrogen-bond acceptors (e.g., hydroxyimino in ) may reduce metabolic degradation or enhance target binding specificity.

Key Observations :

- The target compound’s synthesis likely parallels methods for related dioxoisoindolin acetamides, involving phthalic anhydride and acetic acid under reflux to form the isoindolin ring .

- Piperidine substitutions (e.g., 2-methoxyethyl) may require additional steps, such as nucleophilic substitution or reductive amination, as seen in piperidine-functionalized analogs .

Physicochemical and Pharmacokinetic Predictions

- Lipophilicity : The 2-methoxyethyl group on the piperidine likely reduces logP compared to aryl-substituted analogs (e.g., 3-methoxyphenethyl ), enhancing aqueous solubility.

- Metabolic Stability: The absence of labile groups (e.g., ester or hydroxyimino ) suggests slower hepatic clearance compared to more polar derivatives.

- Stereoelectronic Effects : The dioxoisoindolin core may engage in charge-transfer interactions, similar to phthalimide-based drugs like thalidomide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.